N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide
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Overview
Description
N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a morpholine ring, a phenoxyphenyl group, and a vinylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 4-morpholinecarboxylic acid with 3-phenoxybenzaldehyde under basic conditions to form an intermediate, which is then reacted with vinylbenzamide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)acetamide
- N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)propionamide
Uniqueness
N-(1-(4-Morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Properties
Molecular Formula |
C26H24N2O4 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(E)-3-morpholin-4-yl-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H24N2O4/c29-25(21-9-3-1-4-10-21)27-24(26(30)28-14-16-31-17-15-28)19-20-8-7-13-23(18-20)32-22-11-5-2-6-12-22/h1-13,18-19H,14-17H2,(H,27,29)/b24-19+ |
InChI Key |
OBJBNRRRVFHJDE-LYBHJNIJSA-N |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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